molecular formula C14H15N3O4S B12345090 Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate

Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate

Cat. No.: B12345090
M. Wt: 321.35 g/mol
InChI Key: AQDKKNBGLRUMAU-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate is a complex organic compound featuring a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate typically involves multi-step reactions. One common method includes the reaction of ethyl 2-aminobenzoate with ethyl bromoacetate to form an intermediate, which is then reacted with thiourea to yield the thiazolidine ring . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of eco-friendly solvents and catalysts can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate is unique due to the presence of both the thiazolidine ring and the benzoate moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research .

Properties

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

ethyl 2-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoate

InChI

InChI=1S/C14H15N3O4S/c1-2-21-13(20)8-5-3-4-6-9(8)16-11(18)7-10-12(19)17-14(15)22-10/h3-6,10H,2,7H2,1H3,(H,16,18)(H2,15,17,19)

InChI Key

AQDKKNBGLRUMAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC(=N)S2

Origin of Product

United States

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